2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- typically involves the functionalization of naphthalene derivatives. One common method is the hydroxylation and methoxylation of 2-naphthalenecarboxylic acid. The reaction conditions often include the use of catalysts and specific reagents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, oxidation, and esterification to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Another hydroxylated derivative with different substitution patterns.
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, methyl ester: A methyl ester derivative with similar functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4-hydroxy-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-16-9-3-2-7-4-8(12(14)15)5-11(13)10(7)6-9/h2-6,13H,1H3,(H,14,15) |
InChI Key |
NBVMAHBZFSNVOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)C(=O)O)O |
Origin of Product |
United States |
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